Pcsk9-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

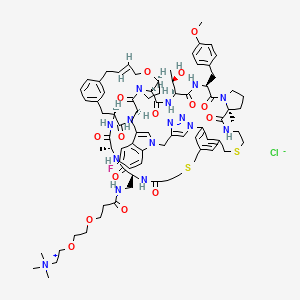

C81H105ClFN15O15S2 |

|---|---|

Molecular Weight |

1647.4 g/mol |

IUPAC Name |

2-[2-[3-[[(1S,9E,13S,17S,20S,23S,29S,55R,60R,63S)-50-fluoro-20-[(1R)-1-hydroxyethyl]-23-[(4-methoxyphenyl)methyl]-29,60-dimethyl-18,21,24,30,57,59,62,65,70-nonaoxo-12-oxa-34,68-dithia-16,19,22,25,31,41,42,43,46,56,58,61,64-tridecazadecacyclo[36.19.12.13,7.116,55.136,40.141,44.146,53.013,17.025,29.047,52]tetraheptaconta-3,5,7(74),9,36(73),37,39,42,44(72),47(52),48,50,53(71)-tridecaen-63-yl]methylamino]-3-oxopropoxy]ethoxy]ethyl-trimethylazanium chloride |

InChI |

InChI=1S/C81H104FN15O15S2.ClH/c1-50-73(101)87-63-41-54-14-10-13-52(36-54)12-8-9-29-112-68-21-27-94-72(68)77(105)90-71(51(2)98)76(104)89-64(40-53-15-18-61(109-7)19-16-53)79(107)95-26-11-24-81(95,3)80(108)83-25-35-114-49-56-37-55(48-113-34-23-70(100)86-66(75(103)85-50)44-84-69(99)22-30-110-32-33-111-31-28-97(4,5)6)38-60(39-56)96-47-59(91-92-96)46-93-45-57(42-65(78(94)106)88-74(63)102)62-43-58(82)17-20-67(62)93;/h8-10,13-20,36-39,43,45,47,50-51,63-66,68,71-72,98H,11-12,21-35,40-42,44,46,48-49H2,1-7H3,(H7-,83,84,85,86,87,88,89,90,99,100,101,102,103,104,105,108);1H/b9-8+;/t50-,51-,63+,64+,65-,66+,68+,71+,72+,81+;/m1./s1 |

InChI Key |

YNYQUKYDKNGFKD-PFVDBXJTSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H]2CC3=CC=CC(=C3)C/C=C/CO[C@H]4CCN5[C@@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N6CCC[C@]6(C(=O)NCCSCC7=CC(=CC(=C7)CSCCC(=O)N[C@H](C(=O)N1)CNC(=O)CCOCCOCC[N+](C)(C)C)N8C=C(CN9C=C(C[C@H](C5=O)NC2=O)C1=C9C=CC(=C1)F)N=N8)C)CC1=CC=C(C=C1)OC)[C@@H](C)O.[Cl-] |

Canonical SMILES |

CC1C(=O)NC2CC3=CC=CC(=C3)CC=CCOC4CCN5C4C(=O)NC(C(=O)NC(C(=O)N6CCCC6(C(=O)NCCSCC7=CC(=CC(=C7)CSCCC(=O)NC(C(=O)N1)CNC(=O)CCOCCOCC[N+](C)(C)C)N8C=C(CN9C=C(CC(C5=O)NC2=O)C1=C9C=CC(=C1)F)N=N8)C)CC1=CC=C(C=C1)OC)C(C)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of Pcsk9-IN-19: An In-depth Analysis of a Novel PCSK9 Inhibitor

Despite a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "Pcsk9-IN-19." This suggests that "this compound" may be an internal development name for a compound not yet disclosed in the public domain, a misnomer, or a compound that has not progressed to a stage where public data is available. Therefore, this guide will provide an in-depth overview of the established mechanism of action of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the general principles of its inhibition, which would be the foundational knowledge for understanding any specific PCSK9 inhibitor.

The Central Role of PCSK9 in Cholesterol Homeostasis

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2][3][4][5][6][7][8][9][10] Synthesized primarily in the liver, PCSK9 functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][5][6][7][8][11] This binding initiates the internalization of the PCSK9-LDLR complex into the cell.

Normally, after an LDLR binds to an LDL particle and is internalized, it releases the LDL particle in the acidic environment of the endosome and recycles back to the cell surface to clear more LDL-C from the circulation.[8] However, when PCSK9 is bound to the LDLR, it prevents this recycling process. Instead, the entire PCSK9-LDLR complex is targeted for degradation within the lysosomes.[1][5][6][8][11] This PCSK9-mediated degradation of LDLRs leads to a reduced number of available receptors on the hepatocyte surface, resulting in decreased clearance of LDL-C from the blood and consequently, higher plasma LDL-C levels.[1][2][3][4]

The Mechanism of Action of PCSK9 Inhibitors: A General Overview

The primary mechanism of action for PCSK9 inhibitors is to block the interaction between PCSK9 and the LDLR. By doing so, these inhibitors prevent PCSK9-mediated degradation of the LDLR, allowing more LDLRs to recycle back to the hepatocyte surface. This increased population of LDLRs enhances the clearance of LDL-C from the circulation, leading to a significant reduction in plasma LDL-C levels.[9]

Several classes of PCSK9 inhibitors have been developed, each with a distinct approach to disrupting the PCSK9-LDLR interaction:

-

Monoclonal Antibodies (mAbs): These are the most clinically advanced PCSK9 inhibitors, with drugs like alirocumab and evolocumab approved for use.[9][12][13][14] These antibodies bind with high affinity and specificity to the catalytic domain of circulating PCSK9, thereby sterically hindering its ability to bind to the LDLR.[7]

-

Small Interfering RNA (siRNA): This therapeutic approach, exemplified by inclisiran, targets the messenger RNA (mRNA) that codes for the PCSK9 protein.[9] By degrading the PCSK9 mRNA within the hepatocytes, siRNA inhibitors prevent the synthesis of the PCSK9 protein, leading to a sustained reduction in circulating PCSK9 levels.[6]

-

Small Molecule Inhibitors: The development of orally available small molecule inhibitors that can disrupt the protein-protein interaction between PCSK9 and LDLR is an active area of research. These molecules would offer a more convenient administration route compared to the injectable monoclonal antibodies and siRNAs.

Visualizing the PCSK9-LDLR Pathway and Inhibition

To better understand the intricate processes involved, the following diagrams illustrate the key signaling pathways and the mechanism of PCSK9 inhibition.

Figure 1: PCSK9-Mediated LDL Receptor Degradation Pathway. This diagram illustrates the process by which circulating PCSK9 binds to the LDL receptor, leading to its internalization and subsequent degradation in the lysosome, thereby preventing LDLR recycling.

Figure 2: Mechanism of Action of a PCSK9 Inhibitor. This diagram shows how a PCSK9 inhibitor, such as a monoclonal antibody, binds to circulating PCSK9, preventing it from interacting with the LDL receptor. This allows for increased recycling of the LDLR to the cell surface, leading to enhanced clearance of LDL-C.

Hypothetical Experimental Protocols for Characterizing a Novel PCSK9 Inhibitor like "this compound"

To characterize a novel PCSK9 inhibitor, a series of in vitro and in vivo experiments would be necessary. The following are hypothetical, yet standard, experimental protocols that would be employed in the field.

Table 1: Hypothetical Quantitative Data for a Novel PCSK9 Inhibitor

| Parameter | Assay Type | Hypothetical Value |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 1.5 nM |

| IC50 (PCSK9-LDLR Interaction) | Homogeneous Time-Resolved Fluorescence (HTRF) | 5.2 nM |

| Cellular LDLR Upregulation (EC50) | Flow Cytometry in HepG2 cells | 12.8 nM |

| LDL-C Uptake Enhancement (EC50) | Fluorescent LDL uptake assay in HepG2 cells | 15.5 nM |

| In vivo LDL-C Reduction | C57BL/6 mouse model (10 mg/kg) | 65% reduction at 24h |

Key Experimental Methodologies

1. Binding Affinity Determination using Surface Plasmon Resonance (SPR):

-

Objective: To quantify the binding affinity (KD) of the inhibitor to human PCSK9.

-

Method: Recombinant human PCSK9 is immobilized on a sensor chip. The novel inhibitor is then flowed over the chip at various concentrations. The association and dissociation rates are measured by detecting changes in the refractive index at the sensor surface. The equilibrium dissociation constant (KD) is calculated from these rates.

2. Inhibition of PCSK9-LDLR Interaction using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

-

Objective: To determine the concentration of the inhibitor required to block 50% of the PCSK9-LDLR interaction (IC50).

-

Method: Recombinant human PCSK9 tagged with a donor fluorophore (e.g., terbium) and the extracellular domain of human LDLR tagged with an acceptor fluorophore (e.g., d2) are incubated together in the presence of varying concentrations of the inhibitor. When PCSK9 and LDLR interact, the fluorophores are brought into proximity, resulting in a FRET signal. The IC50 value is determined by measuring the reduction in the FRET signal.

3. Cellular LDL Receptor Upregulation Assay using Flow Cytometry:

-

Objective: To measure the ability of the inhibitor to increase the amount of LDLR on the surface of liver cells.

-

Method: Human hepatoma cells (HepG2) are treated with varying concentrations of the inhibitor. After incubation, the cells are stained with a fluorescently labeled antibody that specifically binds to the extracellular domain of the LDLR. The fluorescence intensity of the cells is then quantified using a flow cytometer. The EC50 value for LDLR upregulation is calculated from the dose-response curve.

4. In Vivo Efficacy in a Mouse Model:

-

Objective: To assess the LDL-C lowering efficacy of the inhibitor in a relevant animal model.

-

Method: Wild-type C57BL/6 mice are administered the inhibitor via a suitable route (e.g., intravenous or subcutaneous injection). Blood samples are collected at various time points post-administration, and plasma LDL-C levels are measured using standard enzymatic assays. The percentage reduction in LDL-C compared to vehicle-treated control animals is calculated.

Conclusion

While the specific entity "this compound" remains elusive in the public scientific domain, the fundamental principles of PCSK9 biology and its inhibition are well-established. Any novel PCSK9 inhibitor would be expected to operate within this framework, primarily by disrupting the PCSK9-LDLR interaction to increase LDLR recycling and enhance LDL-C clearance. The characterization of such a compound would involve a rigorous series of biochemical, cellular, and in vivo studies to determine its potency, efficacy, and overall pharmacological profile. The information and methodologies presented in this guide provide a comprehensive foundation for understanding the mechanism of action of any current or future PCSK9 inhibitor.

References

- 1. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 5. PCSK9 - Wikipedia [en.wikipedia.org]

- 6. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PCSK9: A Multi-Faceted Protein That Is Involved in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. IMPACT of PCSK9 inhibition on clinical outcome in patients during the inflammatory stage of the SARS-COV-2 infection: Rationale and protocol of the IMPACT-SIRIO 5 study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of the COVID-19 pandemic in the lipid control of the patients that start PCSK9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. lipid.org [lipid.org]

The Discovery and Synthesis of Pcsk9-IN-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, a key factor in the pathogenesis of cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL cholesterol. While monoclonal antibodies have proven effective, the quest for orally bioavailable small molecule inhibitors remains a significant goal in cardiovascular drug discovery. This technical guide provides an in-depth overview of the discovery and synthesis of Pcsk9-IN-19, a potent small molecule inhibitor of PCSK9.

Discovery of this compound (P-21/SBC-115076)

This compound, also known under the development codes P-21 and SBC-115076, was discovered by Shifa Biomedical Corporation. The discovery process utilized a computational, structure-based drug design approach.[1]

Discovery Workflow

The discovery of P-21 (this compound) involved a multi-step, iterative process combining computational screening with in vitro and cell-based assays.

The process began with the virtual screening of over a million compounds against the crystal structure of PCSK9.[1] The top-ranked virtual hits were then subjected to a battery of in vitro and cell-based functional assays to confirm their activity. Promising candidates underwent lead optimization through iterative structure-activity relationship (SAR) studies. This led to the identification of P-21 (this compound) as a potent, orally bioavailable small molecule antagonist of PCSK9.[1] Shifa Biomedical later developed a nano-encapsulated formulation of a related compound, P-4, which was named P-21 in its final targeted form.[2] For clarity in this guide, this compound will be considered synonymous with the active small molecule compound.

Chemical Properties of this compound (SBC-115076)

| Property | Value |

| IUPAC Name | 4-(4-(benzyloxy)-3-methylbenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one[3] |

| CAS Number | 489415-96-5[4] |

| Molecular Formula | C₃₁H₃₃N₃O₅[3] |

| Molecular Weight | 527.61 g/mol [4] |

Synthesis of a Highly Potent PCSK9 Inhibitor (Compound 1/Pcsk9-IN-19 Analog)

While a direct synthetic route for this compound (SBC-115076) is not publicly available in full detail, a 2023 publication in Organic Letters by researchers at Merck describes the gram-scale synthesis of a complex and highly potent macrocyclic peptide PCSK9 inhibitor, designated as Compound 1 .[5] Given that MedchemExpress labels this compound as "Compound 1" and references this paper, it is highly probable that this compound is either this exact molecule or a very close analog.[6] The synthesis is a convergent, solution-phase approach.

Synthetic Strategy Overview

The synthesis of Compound 1 involves the construction of four key fragments (Northern, Eastern, Southern, and Western), followed by their sequential coupling, macrocyclization, and final modification.

Experimental Protocols

The detailed experimental procedures for the synthesis of each fragment and the subsequent coupling reactions are extensive. The following provides a summary of the key transformations as described in the supporting information of the referenced Organic Letters publication.

General Procedure for Peptide Couplings: To a solution of the amine hydrochloride salt in a suitable solvent (e.g., DMF or CH₂Cl₂), the carboxylic acid component, a coupling reagent (e.g., HATU or COMU), and a base (e.g., DIPEA or collidine) are added. The reaction is stirred at room temperature until completion, as monitored by LCMS. The product is then isolated and purified by standard workup and chromatographic procedures.

Key Synthetic Steps:

-

Northern Fragment Synthesis: The synthesis of the Northern fragment involves multiple steps, including the formation of a key amide bond and the introduction of an azide functionality for the subsequent click reaction.

-

Stepwise Fragment Coupling: The Eastern, Southern, and Western fragments are sequentially coupled to the Northern fragment using standard peptide coupling conditions.

-

Intramolecular Azide-Alkyne Click Reaction: The linear precursor containing both an azide and an alkyne is subjected to a copper-catalyzed intramolecular click reaction to form the cross-linked intermediate.

-

Macrolactamization: The cross-linked intermediate undergoes an intramolecular amide bond formation to yield the macrolactam core.

-

Final Coupling: The macrolactam core is coupled with the polyethylene glycol (PEG) side chain to afford the final product, Compound 1 .

Biological Activity and Experimental Protocols

This compound (P-21/SBC-115076) has demonstrated potent inhibition of the PCSK9-LDLR interaction and significant LDL-lowering effects in preclinical studies.

Quantitative Biological Data

| Assay | Parameter | Value | Reference |

| In Vitro PCSK9/LDLR Binding | IC₅₀ | ~30 nM | [3] |

| Cell-Based LDL Uptake | - | Significant increase in the nanomolar range | [1] |

| In Vivo LDL-C Lowering | % Reduction | Up to ~90% at 30 mg/kg in mice | [7] |

Experimental Protocols

In Vitro PCSK9-LDLR Binding Assay: This assay is typically performed using an ELISA-based format. Recombinant human LDLR protein is coated onto microtiter plates. Recombinant human PCSK9 is pre-incubated with varying concentrations of the test compound (this compound) before being added to the LDLR-coated wells. The amount of bound PCSK9 is then detected using a specific anti-PCSK9 antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chromogenic or chemiluminescent substrate. The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC₅₀ value is calculated from the dose-response curve.

Cell-Based LDL Uptake Assay: Human hepatocyte-derived cells (e.g., HepG2) are cultured in a multi-well format. The cells are treated with varying concentrations of the test compound for a specified period. Fluorescently labeled LDL (e.g., DiI-LDL) is then added to the culture medium. After an incubation period, the cells are washed to remove unbound DiI-LDL. The amount of LDL uptake is quantified by measuring the fluorescence intensity using a plate reader or by fluorescence microscopy. An increase in fluorescence indicates enhanced LDL uptake due to the inhibition of PCSK9-mediated LDLR degradation.

In Vivo Efficacy in a High-Fat Diet Mouse Model: Male C57BL/6 mice are fed a high-fat diet to induce hypercholesterolemia. The mice are then treated with the test compound (this compound) or vehicle control via oral gavage daily for a specified duration (e.g., two weeks). Blood samples are collected at baseline and at the end of the study. Plasma total cholesterol and LDL-cholesterol levels are measured using standard enzymatic assays. The percentage reduction in LDL-C is calculated relative to the vehicle-treated group.

PCSK9 Signaling Pathway and Mechanism of Action

PCSK9 reduces plasma LDL-C levels by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding prevents the recycling of the LDLR back to the cell surface and instead targets it for degradation in the lysosome. By inhibiting the interaction between PCSK9 and the LDLR, this compound allows for the normal recycling of the LDLR, leading to an increased number of LDLRs on the hepatocyte surface and consequently, enhanced clearance of LDL-C from the circulation.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors of PCSK9. Its discovery through a combination of computational and experimental approaches, along with its potent in vitro and in vivo activity, highlights the potential for orally bioavailable therapies for the management of hypercholesterolemia. The complex synthesis of a closely related macrocyclic peptide inhibitor demonstrates a viable pathway for the production of this class of molecules. Further preclinical and clinical development will be crucial in determining the therapeutic utility of this compound and related compounds in the treatment of cardiovascular disease.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Novel oral nano-hepatic targeted anti-PCSK9 in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Product - shifabiomedical.com [shifabiomedical.com]

An In-depth Technical Guide to the PCSK9 Inhibitor: Pcsk9-IN-19

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime therapeutic target for managing hypercholesterolemia and reducing the risk of cardiovascular disease. Pcsk9-IN-19 is a novel, macrocyclic peptide inhibitor of PCSK9. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of this compound, intended to support research and drug development efforts in this domain.

Chemical Structure and Properties

This compound is a synthetically derived macrocyclic peptide designed to specifically inhibit the activity of PCSK9. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈₁H₁₀₅ClFN₁₅O₁₅S₂ | [1] |

| Molecular Weight | 1647.37 g/mol | [1] |

| Canonical SMILES | Structure not publicly available | |

| IUPAC Name | Structure not publicly available | |

| Physical Description | Solid powder | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability | [1] |

A 2D chemical structure diagram for this compound is not currently available in public databases.

Mechanism of Action: The PCSK9-LDLR Signaling Pathway

PCSK9 plays a critical role in the regulation of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding initiates the internalization of the PCSK9-LDLR complex, targeting it for lysosomal degradation. Consequently, the recycling of LDLR to the cell surface is inhibited, leading to a reduced number of available receptors to clear circulating LDL-C. This results in elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.

This compound, as a PCSK9 inhibitor, disrupts this pathway. By binding to PCSK9, it prevents the interaction between PCSK9 and the LDLR. This inhibition allows for the normal recycling of the LDLR to the hepatocyte surface, thereby increasing the uptake and clearance of LDL-C from the circulation and ultimately lowering plasma LDL-C levels.

Biological Activity and Pharmacokinetics

Pharmacokinetic Profile (General for Oral PCSK9 Inhibitors):

The development of orally bioavailable PCSK9 inhibitors has been a significant challenge. Macrocyclic peptides like this compound represent a promising approach to overcome this hurdle. General pharmacokinetic characteristics of this class of drugs include:

| Parameter | Description |

| Absorption | Designed for oral administration, with strategies to enhance gastrointestinal absorption and stability. |

| Distribution | Distributed systemically to reach the primary site of action in the liver. |

| Metabolism | Expected to be metabolized through peptide hydrolysis. |

| Excretion | Elimination pathways are likely to involve renal and/or fecal routes. |

Experimental Protocols

Detailed experimental protocols for this compound have not been publicly disclosed. However, based on standard methodologies for evaluating PCSK9 inhibitors, the following experimental workflows are typically employed.

In Vitro Inhibition Assay

A common method to assess the inhibitory potential of compounds like this compound is a competitive binding assay.

Cellular LDL-C Uptake Assay

To evaluate the functional effect of this compound on LDL-C uptake in a cellular context, a cell-based assay using a human hepatocyte cell line, such as HepG2, is typically performed.

Conclusion

This compound represents a promising development in the field of oral lipid-lowering therapies. As a macrocyclic peptide inhibitor of PCSK9, it has the potential to offer a convenient and effective treatment option for hypercholesterolemia. Further disclosure of its detailed chemical structure, quantitative biological activity, and comprehensive pharmacokinetic and safety data from preclinical and clinical studies will be crucial for its continued development and potential translation to clinical practice. This technical guide serves as a foundational resource for researchers and professionals engaged in the advancement of novel PCSK9-targeted therapeutics.

References

Unveiling the Biological Activity of PCSK9 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime therapeutic target for managing hypercholesterolemia and reducing cardiovascular disease risk. This technical guide provides an in-depth exploration of the biological activity of PCSK9 and the consequences of its inhibition. It is designed to serve as a comprehensive resource, detailing the mechanism of action, summarizing key quantitative data from preclinical and clinical studies of representative inhibitors, and outlining typical experimental protocols used to assess the efficacy of these agents. Visual diagrams of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the science underpinning this transformative area of drug discovery.

The Central Role of PCSK9 in Cholesterol Regulation

PCSK9 is a serine protease primarily synthesized in the liver that plays a crucial role in regulating the levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream.[1] Its primary function is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2] This binding initiates the internalization of the PCSK9-LDLR complex into the cell.

Normally, after an LDLR binds to and internalizes an LDL particle, it releases the LDL in the acidic environment of the endosome and recycles back to the cell surface to clear more LDL-C.[3] However, when PCSK9 is bound to the LDLR, it prevents this recycling process. Instead, the entire PCSK9-LDLR-LDL complex is targeted for degradation within the lysosome.[4] This PCSK9-mediated degradation of LDLRs leads to a reduced number of available receptors on the hepatocyte surface, resulting in decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels.[5]

The significance of PCSK9 in cholesterol metabolism is underscored by genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia, characterized by elevated LDL-C levels and a heightened risk of premature atherosclerotic cardiovascular disease.[6][7] Conversely, loss-of-function mutations in PCSK9 lead to lifelong low levels of LDL-C and a significantly reduced risk of cardiovascular events.[8]

Mechanism of Action of PCSK9 Inhibitors

The primary mechanism of action for most PCSK9 inhibitors is to block the interaction between PCSK9 and the LDLR. By preventing this binding, these inhibitors effectively "rescue" the LDLR from degradation, allowing it to recycle back to the hepatocyte surface and continue clearing LDL-C from the blood. This enhanced LDLR recycling leads to a significant and sustained reduction in plasma LDL-C concentrations.[9]

Several classes of PCSK9 inhibitors have been developed, including:

-

Monoclonal Antibodies (mAbs): These are the most established class of PCSK9 inhibitors, with agents like alirocumab and evolocumab approved for clinical use.[10] They bind with high affinity and specificity to circulating PCSK9, preventing it from interacting with the LDLR.

-

Small Interfering RNA (siRNA): Inclisiran is an example of an siRNA-based inhibitor. It works by targeting and degrading the messenger RNA (mRNA) that encodes for the PCSK9 protein within hepatocytes, thereby reducing the synthesis and secretion of PCSK9.[9][11]

-

Small Molecule Inhibitors and Peptides: Research is ongoing to develop orally available small molecules and macrocyclic peptides that can disrupt the PCSK9-LDLR interaction.[12]

Quantitative Assessment of Biological Activity

The biological activity of PCSK9 inhibitors is quantified through a variety of in vitro and in vivo assays. The following table summarizes typical quantitative data for representative PCSK9 inhibitors.

| Parameter | Description | Monoclonal Antibodies (e.g., Evolocumab) | Small Interfering RNA (e.g., Inclisiran) |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the inhibitor and PCSK9. A lower value signifies tighter binding. | Sub-nanomolar range | Not Applicable |

| IC50 (Inhibition of PCSK9-LDLR Binding) | The concentration of an inhibitor that reduces the binding of PCSK9 to the LDLR by 50% in a biochemical assay. | Nanomolar range | Not Applicable |

| In Vitro LDLR Upregulation (EC50) | The concentration of an inhibitor that produces 50% of the maximal increase in LDLR levels on the surface of cultured hepatocytes. | Nanomolar range | Not Applicable |

| In Vivo LDL-C Reduction (Human) | The percentage reduction in LDL-C levels observed in clinical trials. | Approximately 55-75% reduction from baseline.[11] | Up to 50% reduction with twice-yearly dosing. |

| In Vivo PCSK9 Reduction (Human) | The percentage reduction in circulating PCSK9 levels. | Rapid and profound reduction. | Sustained reduction of ~80%. |

Experimental Protocols

The evaluation of PCSK9 inhibitor activity involves a tiered approach, from initial biochemical assays to comprehensive in vivo studies.

In Vitro Assays

-

PCSK9-LDLR Binding Assay (ELISA-based):

-

Recombinant human LDLR protein is coated onto the wells of a microplate.

-

A fixed concentration of biotinylated recombinant human PCSK9 is pre-incubated with varying concentrations of the test inhibitor.

-

The PCSK9-inhibitor mixture is added to the LDLR-coated plate and incubated.

-

The plate is washed to remove unbound components.

-

Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated PCSK9.

-

A colorimetric HRP substrate is added, and the absorbance is measured to quantify the amount of bound PCSK9.

-

The IC50 value is calculated from the dose-response curve.

-

-

Hepatocyte LDLR Upregulation Assay (Flow Cytometry):

-

Cultured human hepatocyte-derived cells (e.g., HepG2) are treated with varying concentrations of the PCSK9 inhibitor for a specified period (e.g., 24-48 hours).

-

The cells are then incubated with a fluorescently labeled antibody that specifically binds to the extracellular domain of the LDLR.

-

The cells are washed and analyzed by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the number of LDLRs on the cell surface.

-

The EC50 value is determined from the dose-response curve.

-

In Vivo Studies

-

Animal Models:

-

Wild-type mice or rats: Used for initial pharmacokinetic and pharmacodynamic studies.

-

Transgenic mice expressing human PCSK9: These models are more relevant for testing human-specific inhibitors.

-

Non-human primates (e.g., cynomolgus monkeys): Considered the gold standard for preclinical efficacy and safety evaluation due to the high homology of their lipid metabolism pathways to humans.[8]

-

-

Typical In Vivo Efficacy Study Protocol (Non-Human Primates):

-

A baseline blood sample is collected to determine initial levels of total cholesterol, LDL-C, HDL-C, triglycerides, and circulating PCSK9.

-

The animals are administered the test inhibitor via the appropriate route (e.g., subcutaneous injection for monoclonal antibodies and siRNAs).

-

Blood samples are collected at multiple time points post-dose (e.g., 24h, 48h, 7 days, 14 days, etc.).

-

Lipid profiles and PCSK9 levels are analyzed for each time point.

-

The percentage reduction in LDL-C and PCSK9 from baseline is calculated to determine the efficacy and duration of action of the inhibitor.

-

Visualizing the PCSK9 Pathway and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Caption: The PCSK9 signaling pathway and the mechanism of its inhibition.

Caption: A typical experimental workflow for the evaluation of PCSK9 inhibitors.

Conclusion

The inhibition of PCSK9 represents a major advancement in the management of hypercholesterolemia. By preventing the degradation of LDLRs, PCSK9 inhibitors robustly lower circulating LDL-C levels, thereby mitigating a key risk factor for cardiovascular disease. The diverse range of therapeutic modalities, from monoclonal antibodies to siRNA, provides multiple avenues for targeting this critical pathway. A thorough understanding of the biological activity of PCSK9 and the methodologies used to assess its inhibitors is essential for the continued development of novel and improved therapies in this space.

References

- 1. mdpi.com [mdpi.com]

- 2. Physiological and therapeutic regulation of PCSK9 activity in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.imrpress.com [article.imrpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Preliminary In Vitro Studies of Small Molecule PCSK9 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of novel small molecule inhibitors targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The content herein is based on publicly available data for representative small molecule inhibitors and outlines the core methodologies and data presentation standards for their preclinical assessment. While the specific inhibitor "Pcsk9-IN-19" did not yield public data, this document serves as a robust framework for the in vitro characterization of any novel small molecule PCSK9 inhibitor. For the purpose of illustration, we will refer to a representative compound, designated "Compound X," based on published data for similar molecules.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C), leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.

The development of small molecule inhibitors that disrupt the PCSK9-LDLR interaction is a promising therapeutic strategy for managing hypercholesterolemia. These inhibitors offer the potential for oral administration, providing a convenient and cost-effective alternative to monoclonal antibody therapies. This guide details the essential in vitro assays required to characterize the potency and mechanism of action of such inhibitors.

Quantitative Data Summary

The initial in vitro assessment of a novel PCSK9 small molecule inhibitor, such as Compound X, typically involves determining its binding affinity and functional potency. The following table summarizes representative quantitative data for a hypothetical "Compound X," based on published values for similar molecules.

| Parameter | Value | Assay Type | Description |

| IC50 | 7.57 µM | Homogeneous Time-Resolved FRET (HTRF) Assay | Concentration of the inhibitor required to achieve 50% inhibition of the PCSK9-LDLR interaction. |

| Kd | 2.50 µM | Surface Plasmon Resonance (SPR) | Equilibrium dissociation constant, indicating the binding affinity of the inhibitor to the PCSK9 protein. |

| Cellular Potency (EC50) | ~10-20 µM | Cell-based LDLR Uptake Assay | Concentration of the inhibitor that results in a 50% restoration of LDLR-mediated LDL-C uptake in the presence of PCSK9. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. The following are protocols for the key experiments cited.

3.1. Homogeneous Time-Resolved FRET (HTRF) Assay for PCSK9-LDLR Interaction

-

Principle: This assay measures the proximity between biotinylated human PCSK9 (PCSK9-biotin) and a GST-tagged human LDLR-EGF-AB domain (LDLR-GST). PCSK9-biotin is detected with a Europium cryptate-labeled streptavidin (donor), and LDLR-GST is detected with an XL665-labeled anti-GST antibody (acceptor). When in close proximity, excitation of the donor leads to fluorescence resonance energy transfer to the acceptor, generating a specific signal. Small molecule inhibitors that disrupt the PCSK9-LDLR interaction will decrease the HTRF signal.

-

Methodology:

-

Add 2 µL of the test compound (serially diluted in DMSO) or DMSO vehicle control to a 384-well low-volume white plate.

-

Prepare a master mix containing 5 nM of PCSK9-biotin and 15 nM of LDLR-GST in assay buffer (e.g., PBS, 0.1% BSA, pH 7.4).

-

Add 8 µL of the protein master mix to each well and incubate for 60 minutes at room temperature.

-

Prepare a detection mix containing Europium cryptate-labeled streptavidin and XL665-labeled anti-GST antibody according to the manufacturer's instructions.

-

Add 10 µL of the detection mix to each well and incubate for 2 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

-

The HTRF ratio (665 nm / 620 nm) is calculated, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

3.2. Surface Plasmon Resonance (SPR) for Binding Affinity

-

Principle: SPR is a label-free technique used to measure the binding kinetics and affinity between an analyte (inhibitor) and a ligand (PCSK9) immobilized on a sensor chip. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.

-

Methodology:

-

Recombinant human PCSK9 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

A series of concentrations of the small molecule inhibitor in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface.

-

The association and dissociation phases are monitored in real-time.

-

The sensor surface is regenerated between injections with a suitable regeneration solution (e.g., a brief pulse of low pH buffer).

-

The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

3.3. Cell-Based LDLR Functional Assay

-

Principle: This assay assesses the ability of a small molecule inhibitor to rescue the PCSK9-mediated degradation of LDLR in a cellular context, thereby restoring the uptake of fluorescently labeled LDL.

-

Methodology:

-

Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

The cells are then treated with the test compound at various concentrations in the presence of a fixed concentration of recombinant human PCSK9 (e.g., 10 µg/mL) for 4-6 hours.

-

Fluorescently labeled LDL (e.g., DiI-LDL) is added to the media, and the cells are incubated for an additional 4 hours to allow for LDL uptake.

-

The cells are washed to remove extracellular DiI-LDL, and the internalized fluorescence is quantified using a fluorescence plate reader or by flow cytometry.

-

An increase in fluorescence in the presence of the inhibitor indicates a restoration of LDLR function. EC50 values are calculated from the dose-response curve.

-

Mandatory Visualizations

4.1. Signaling Pathway Diagram

Caption: Mechanism of Action of a Small Molecule PCSK9 Inhibitor.

4.2. Experimental Workflow Diagram

Caption: In Vitro Experimental Workflow for PCSK9 Inhibitor Evaluation.

A Technical Guide to Early-Stage Research of Small Molecule PCSK9 Inhibitors for Hypercholesterolemia

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis.[1][2] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets it for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][3] This mechanism has made PCSK9 a prime therapeutic target for hypercholesterolemia, a major risk factor for atherosclerotic cardiovascular disease.[4][5] While monoclonal antibodies that inhibit circulating PCSK9 have proven highly effective, there is a significant research and development focus on identifying orally bioavailable small molecule inhibitors. This guide provides an in-depth overview of the core methodologies, data interpretation, and signaling pathways pertinent to the early-stage research of novel PCSK9 inhibitors, such as the conceptual compound "Pcsk9-IN-19".

PCSK9 Signaling Pathway and Mechanism of Action

The canonical pathway of PCSK9-mediated LDLR degradation is a critical process to understand in the context of inhibitor development. PCSK9 is synthesized in the endoplasmic reticulum and undergoes autocatalytic cleavage before being secreted from the hepatocyte.[6] Circulating PCSK9 then binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[7] This binding event prevents the conformational change in the LDLR that is necessary for it to recycle back to the cell surface after internalizing LDL-C.[7] Instead, the entire PCSK9-LDLR-LDL-C complex is targeted to the lysosome for degradation.[1][7] Small molecule inhibitors aim to disrupt this process, either by preventing the initial binding of PCSK9 to the LDLR or by interfering with the subsequent intracellular trafficking events that lead to LDLR degradation.

References

- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Naturally Occurring PCSK9 Inhibitors: An Updated Review [mdpi.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PCSK9 discovery, an inactive protease with varied functions in hypercholesterolemia, viral infections, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. article.imrpress.com [article.imrpress.com]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Pcsk9-IN-19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1] This action reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels.[2] Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C and reducing the risk of cardiovascular disease.

Pcsk9-IN-19 is a novel small molecule inhibitor designed to disrupt the interaction between PCSK9 and LDLR. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its potency and mechanism of action. The described assays include a direct binding assay to quantify the inhibition of the PCSK9-LDLR interaction and a cell-based functional assay to measure the downstream effect on LDL uptake.

PCSK9 Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway of PCSK9 and the mechanism of its inhibition. Under normal physiological conditions, secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. The PCSK9/LDLR complex is then internalized into an endosome. The presence of PCSK9 redirects the LDLR to the lysosome for degradation, preventing its recycling to the cell surface. This leads to a reduced population of cell surface LDLRs and consequently, higher levels of circulating LDL-C. PCSK9 inhibitors, such as this compound, physically block the interaction between PCSK9 and LDLR, thereby preserving the LDLR population and enhancing the clearance of LDL-C.

Caption: PCSK9 signaling pathway and mechanism of inhibition.

Data Presentation

The following table should be used to summarize the quantitative data obtained from the in vitro assays of this compound.

| Assay Type | Parameter | This compound Value (Mean ± SD) |

| PCSK9-LDLR Binding Assay (ELISA) | IC50 | e.g., 15.2 ± 2.1 nM |

| PCSK9-LDLR Binding Assay (TR-FRET) | IC50 | e.g., 12.8 ± 1.5 nM |

| Cell-Based LDL Uptake Assay | EC50 | e.g., 55.6 ± 7.3 nM |

Note: The values presented in the table are examples. Please replace them with your experimental results.

Experimental Protocols

PCSK9-LDLR Binding Assay (ELISA-Based)

This enzyme-linked immunosorbent assay (ELISA) is designed to measure the direct binding of PCSK9 to the LDLR and the inhibitory effect of this compound.

Experimental Workflow Diagram:

Caption: Workflow for the PCSK9-LDLR ELISA-based binding assay.

Materials:

-

96-well high-binding microplate

-

Recombinant human LDLR ectodomain

-

Recombinant human PCSK9 (biotinylated)

-

This compound

-

Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

-

Blocking Buffer (e.g., Assay Buffer with 3% BSA)

-

Streptavidin-HRP

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader

Protocol:

-

Coating: Dilute recombinant human LDLR ectodomain to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with 200 µL of Assay Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

-

Compound Addition: Prepare a serial dilution of this compound in Assay Buffer. Add 50 µL of the diluted compound to the appropriate wells.

-

PCSK9 Addition: Dilute biotinylated-PCSK9 to a final concentration of 1 µg/mL in Assay Buffer. Add 50 µL to each well (final volume 100 µL).

-

Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Washing: Wash the plate five times with 200 µL of Assay Buffer.

-

Streptavidin-HRP Addition: Dilute Streptavidin-HRP according to the manufacturer's instructions in Assay Buffer. Add 100 µL to each well.

-

Incubation and Washing: Incubate for 1 hour at room temperature. Wash the plate five times with 200 µL of Assay Buffer.

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Readout: Stop the reaction by adding 100 µL of Stop Solution. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format is suitable for high-throughput screening and measures the proximity between donor and acceptor fluorophore-labeled PCSK9 and LDLR.

Materials:

-

Low-volume 384-well microplate

-

Europium-labeled LDLR ectodomain (Donor)

-

Dye-labeled acceptor-conjugated anti-tag antibody (e.g., anti-His)

-

His-tagged PCSK9

-

This compound

-

TR-FRET Assay Buffer

-

TR-FRET compatible plate reader

Protocol:

-

Reagent Preparation: Prepare working solutions of His-tagged PCSK9, Europium-labeled LDLR, and the dye-labeled acceptor antibody in TR-FRET Assay Buffer at 2X the final desired concentration.

-

Compound Plating: Prepare a serial dilution of this compound in the assay buffer and add 5 µL to the wells of a 384-well plate.

-

Reagent Addition: Add 5 µL of the 2X His-tagged PCSK9 solution to each well.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Detection Mix Addition: Prepare a detection mix containing 2X Europium-labeled LDLR and 2X dye-labeled acceptor antibody. Add 10 µL of this mix to each well.

-

Final Incubation: Incubate for 2 hours at room temperature, protected from light.

-

Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Determine the percent inhibition and calculate the IC50 value for this compound.

Cell-Based LDL Uptake Assay

This functional assay measures the ability of this compound to rescue LDLR activity in the presence of exogenous PCSK9, leading to increased uptake of fluorescently labeled LDL-C in a hepatocyte cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human PCSK9

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

This compound

-

96-well black, clear-bottom cell culture plate

-

Fluorescence microscope or high-content imager

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

-

Serum Starvation: After 24 hours, replace the growth medium with serum-free medium and incubate for 16-24 hours to upregulate LDLR expression.

-

Treatment: Prepare solutions of recombinant PCSK9 and varying concentrations of this compound in serum-free medium. Pre-incubate PCSK9 with this compound for 30 minutes at 37°C.

-

Cell Incubation: Remove the serum-free medium from the cells and add the PCSK9/Pcsk9-IN-19 mixtures. Incubate for 4 hours at 37°C.

-

LDL Uptake: Add fluorescently labeled LDL to each well at a final concentration of 10 µg/mL. Incubate for an additional 4 hours at 37°C.

-

Washing: Wash the cells three times with PBS to remove unbound DiI-LDL.

-

Imaging and Quantification: Acquire images using a fluorescence microscope or a high-content imager. Quantify the intracellular fluorescence intensity per cell.

-

Data Analysis: Normalize the fluorescence intensity to the control (cells treated with PCSK9 alone). Calculate the percent increase in LDL uptake for each concentration of this compound and determine the EC50 value.

References

Application Notes and Protocols for the Use of a PCSK9 Inhibitor in HepG2 Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a small molecule PCSK9 inhibitor, exemplified by E28362, in experiments with the HepG2 human hepatoma cell line. The protocols detailed below are designed to assess the inhibitor's efficacy in preventing PCSK9-mediated degradation of the Low-Density Lipoprotein Receptor (LDLR) and subsequently enhancing LDL uptake.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the LDLR on the surface of hepatocytes, leading to the degradation of the receptor and a subsequent reduction in the clearance of LDL-cholesterol (LDL-C) from the circulation. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C levels. Small molecule inhibitors offer a promising therapeutic alternative to monoclonal antibodies.

This document outlines the use of a potent small molecule PCSK9 inhibitor in the HepG2 cell line, a widely used in vitro model for studying liver function and cholesterol metabolism.

Mechanism of Action

The small molecule inhibitor E28362 acts by directly binding to PCSK9, which sterically hinders its interaction with the LDLR. This disruption of the protein-protein interaction prevents the PCSK9-mediated endocytosis and subsequent lysosomal degradation of the LDLR. Consequently, a higher number of LDLRs are recycled back to the cell surface, leading to an increased capacity for LDL-C uptake from the extracellular environment. Furthermore, studies have shown that E28362 can also induce the degradation of PCSK9 itself through the ubiquitin-proteasome pathway, further contributing to its efficacy[1].

Signaling Pathway of PCSK9-Mediated LDLR Degradation and Inhibition

Caption: PCSK9 binds to LDLR, leading to its degradation. A PCSK9 inhibitor blocks this interaction, promoting LDLR recycling.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of the PCSK9 inhibitor E28362 on LDLR protein levels in HepG2 cells. The data demonstrates a significant increase in LDLR expression with increasing concentrations of the inhibitor.

| Inhibitor Concentration (µM) | Treatment Duration | Cell Line | Endpoint Measured | Result | Reference |

| 5 | 24 hours | HepG2 | Total LDLR Protein Level | Significant Increase | [1] |

| 10 | 24 hours | HepG2 | Total LDLR Protein Level | Dose-dependent Significant Increase | [1] |

| 20 | 24 hours | HepG2 | Total LDLR Protein Level | Dose-dependent Significant Increase | [1] |

Experimental Protocols

Experimental Workflow Overview

Caption: Workflow for assessing a PCSK9 inhibitor's effect on LDLR levels and LDL uptake in HepG2 cells.

Protocol 1: HepG2 Cell Culture and Treatment with PCSK9 Inhibitor

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

PCSK9 Inhibitor (e.g., E28362)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (6-well or 96-well)

Procedure:

-

Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed the cells in 6-well plates (for Western blotting) or 96-well plates (for LDL uptake assay) at a density that will result in 70-80% confluency at the time of treatment.

-

Inhibitor Preparation: Prepare a stock solution of the PCSK9 inhibitor in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid cytotoxicity.

-

Treatment: Once the cells reach the desired confluency, replace the existing medium with the medium containing the different concentrations of the PCSK9 inhibitor or vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C and 5% CO2.

Protocol 2: Western Blotting for LDLR and PCSK9

Materials:

-

Treated HepG2 cells (from Protocol 1)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-LDLR, anti-PCSK9, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against LDLR, PCSK9, and a loading control (e.g., β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

-

Imaging: Capture the signal using an appropriate imaging system. Densitometry analysis can be performed to quantify the protein band intensities.

Protocol 3: LDL Uptake Assay

Materials:

-

Treated HepG2 cells (from Protocol 1 in a 96-well plate)

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Serum-free cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Serum Starvation: After the inhibitor treatment period, gently wash the cells with PBS and then incubate them in serum-free medium for 4-6 hours to upregulate LDLR expression.

-

LDL Incubation: Add medium containing fluorescently labeled LDL (e.g., 10 µg/mL DiI-LDL) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Washing: Gently wash the cells three times with ice-cold PBS to remove unbound fluorescent LDL.

-

Analysis:

-

Microscopy: Add fresh PBS or culture medium to the wells and visualize the cellular uptake of the fluorescent LDL using a fluorescence microscope.

-

Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore. Normalize the fluorescence intensity to the protein concentration of each well.

-

Note: For all protocols, it is crucial to include appropriate controls, such as a vehicle-treated group (DMSO) and a positive control if available. All experiments should be performed with multiple replicates to ensure statistical significance.

References

Application Notes and Protocols for Pcsk9-IN-19 in Hypercholesterolemia Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently reducing the clearance of LDL-cholesterol (LDL-C) from the circulation. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C and reducing the risk of cardiovascular disease. While monoclonal antibodies targeting PCSK9 are established therapies, there is significant interest in the development of orally bioavailable small molecule and peptide inhibitors.

This document provides detailed application notes and protocols for the study of Pcsk9-IN-19 , a representative of a novel class of orally bioavailable tricyclic peptide PCSK9 inhibitors, in animal models of hypercholesterolemia. While specific public data on a compound explicitly named "this compound" is limited, this document draws on published research of a structurally related "compound 19" and provides adaptable protocols from studies of other oral PCSK9 inhibitors to guide researchers in their experimental design.

Mechanism of Action: PCSK9 Inhibition

This compound is designed to disrupt the interaction between PCSK9 and the LDLR. By binding to PCSK9, it prevents the formation of the PCSK9-LDLR complex. This inhibition allows for the recycling of the LDLR back to the cell surface, leading to increased uptake of LDL-C from the bloodstream into the liver and a consequent reduction in plasma LDL-C levels.

Animal Models for Hypercholesterolemia Studies

The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. Commonly used models include:

-

Diet-Induced Hypercholesterolemic Rodents: Wild-type mice or rats fed a high-fat, high-cholesterol diet. This model mimics lifestyle-induced hypercholesterolemia.

-

Genetically Modified Mouse Models:

-

APOE*3-Leiden.CETP Mice: These mice develop human-like lipoprotein profiles and are highly responsive to lipid-lowering therapies.

-

LDLR deficient (Ldlr-/-) mice: These mice exhibit elevated LDL-C levels and are useful for studying therapies that function independently of the LDLR.

-

-

Non-Human Primates: Cynomolgus monkeys are a valuable translational model due to their close physiological and lipid metabolism similarities to humans.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies of oral PCSK9 inhibitors. These can serve as a benchmark for designing and evaluating studies with this compound.

Table 1: Effect of an Oral Tricyclic Peptide PCSK9 Inhibitor (Compound 19) on LDL-C in Cynomolgus Monkeys [1]

| Treatment Group | Dose | Route of Administration | Change in LDL-C from Baseline |

| Vehicle Control | - | Oral | No significant change |

| Compound 19 | 30 mg/kg | Oral | ~60% reduction |

Table 2: Dose-Dependent Effect of an Oral Small Molecule PCSK9 Inhibitor (NYX-PCSK9i) on Plasma Lipids in APOE*3-Leiden.CETP Mice [2]

| Treatment Group | Dose | Route of Administration | Total Cholesterol Reduction | Non-HDL Cholesterol Reduction |

| Vehicle Control | - | Oral Gavage | - | - |

| NYX-PCSK9i | 10 mg/kg/day | Oral Gavage | ~30% | ~40% |

| NYX-PCSK9i | 30 mg/kg/day | Oral Gavage | ~50% | ~60% |

| NYX-PCSK9i | 50 mg/kg/day | Oral Gavage | ~57% | ~70% |

Experimental Protocols

Induction of Hypercholesterolemia in Rodents

This protocol describes the induction of hypercholesterolemia in mice or rats using a high-fat, high-cholesterol diet.

References

Application Notes and Protocols for Dosing and Administration of PCSK9 Inhibitors in Mice

A Note to the Researcher: The specific compound "Pcsk9-IN-19" does not correspond to a widely recognized or publicly documented PCSK9 inhibitor. Therefore, this document provides a comprehensive overview of the dosing and administration protocols for various classes of PCSK9 inhibitors and related reagents commonly used in murine research. These protocols can serve as a valuable starting point for designing experiments with a novel or proprietary PCSK9 inhibitor.

Overview of PCSK9 Inhibition in Murine Models

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This prevents the LDLR from recycling back to the cell surface, thereby reducing the clearance of LDL-C from the circulation. Inhibition of PCSK9 is a well-established therapeutic strategy for managing hypercholesterolemia. Murine models are critical for the preclinical evaluation of PCSK9 inhibitors. This document outlines the typical dosing and administration for different classes of these inhibitors.

Signaling Pathway of PCSK9-Mediated LDLR Degradation

Caption: PCSK9 binds to LDLR, leading to its degradation.

Dosing and Administration of PCSK9 Monoclonal Antibodies

Monoclonal antibodies (mAbs) that bind to circulating PCSK9 and prevent its interaction with LDLR are a common class of inhibitors.

Quantitative Data Summary

| Parameter | Details | Reference(s) |

| Mouse Strain | C57BL/6, humanized B-hPCSK9 mice | [1][2] |

| Dosage Range | 6 - 10 mg/kg | [1] |

| Administration Route | Subcutaneous (s.c.) | [1] |

| Vehicle | Phosphate-Buffered Saline (PBS) | [1] |

| Frequency | Single or multiple doses (e.g., on days 10 and 20 of a 30-day study) | [1] |

Experimental Protocol: Subcutaneous Administration of Anti-PCSK9 mAb

-

Preparation of Antibody Solution:

-

Aseptically dilute the anti-PCSK9 monoclonal antibody to the desired concentration (e.g., 1 mg/mL) using sterile, endotoxin-free PBS.

-

Keep the solution on ice until administration.

-

-

Animal Handling and Dosing:

-

Acclimatize C57BL/6 or other appropriate mouse strains for at least one week before the experiment.

-

Weigh each mouse to calculate the precise volume for injection based on the target dose (e.g., 10 mg/kg).

-

Gently restrain the mouse and lift the skin on the back, slightly away from the spine, to form a tent.

-

Insert a 27-30 gauge needle into the base of the skin tent, parallel to the spine.

-

Inject the calculated volume subcutaneously.

-

Monitor the mice for any adverse reactions post-injection.

-

Experimental Workflow: mAb Efficacy Study

Caption: Workflow for evaluating anti-PCSK9 mAb efficacy.

Dosing and Administration of PCSK9-Targeting Nucleic Acids (siRNA/ASO)

Nucleic acid-based therapies, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), inhibit PCSK9 by degrading its mRNA, thus preventing protein synthesis.

Quantitative Data Summary

| Parameter | siRNA | ASO (Locked Nucleic Acid) | Reference(s) |

| Mouse Strain | C57BL/6 | Not specified, likely standard lab strains | [3][4] |

| Dosage Range | 0.03 - 1 mg/kg | 5 - 40 mg/kg | [3][4] |

| Administration Route | Intravenous (i.v.), typically tail vein | Intravenous (i.v.) | [3][4] |

| Vehicle | Lipid Nanoparticles (LNP) | Saline | [3][4] |

| Frequency | Single dose | Single dose | [3][4] |

| Endpoint | 7-28 days post-injection | 24 hours post-injection | [3][4] |

Experimental Protocol: Intravenous Administration of PCSK9 siRNA-LNP

-

Preparation of siRNA-LNP Formulation:

-

Encapsulate the PCSK9-targeting siRNA into a lipid nanoparticle formulation as per established protocols.

-

Dilute the siRNA-LNP formulation in sterile, nuclease-free PBS to the final desired concentration for injection.

-

-

Animal Handling and Dosing:

-

Properly restrain the mouse, for example, using a commercial restraining device, ensuring the tail is accessible.

-

Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Clean the tail with an alcohol swab.

-

Using a 28-31 gauge needle attached to a syringe containing the siRNA-LNP solution, carefully insert the needle into one of the lateral tail veins.

-

Slowly inject the calculated volume (typically 100-200 µL for a mouse).

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor for recovery.

-

Dosing and Administration of PCSK9 Vaccines

Vaccines against PCSK9 aim to induce a host immune response that generates neutralizing antibodies against the protein.

Quantitative Data Summary

| Parameter | Details | Reference(s) |

| Mouse Strain | C57BL/6 | [5][6][7] |

| Vaccine Type | Peptide-based (e.g., IFPT) on nanoliposome carrier | [5][6] |

| Adjuvant | Alum (e.g., 0.4% Alhydrogel) | [6][7] |

| Administration Route | Subcutaneous (s.c.) | [5][6][7] |

| Frequency | Four immunizations with bi-weekly intervals | [5][6][7] |

Experimental Protocol: Subcutaneous Immunization with PCSK9 Vaccine

-

Vaccine Formulation:

-

Prepare the vaccine formulation by mixing the immunogenic peptide (e.g., L-IFPTA+) with the adjuvant (e.g., Alum) according to the specific protocol.[6]

-

-

Immunization Schedule:

-

Administer the primary immunization (Week 0) via subcutaneous injection as described in the mAb protocol.

-

Administer booster immunizations at bi-weekly intervals (Week 2, Week 4, Week 6).[6][7]

-

Collect blood samples periodically (e.g., two weeks after the final immunization) to measure anti-PCSK9 antibody titers.[7]

-

Experimental Workflow: Vaccine Immunization and Challenge

Caption: Typical workflow for a PCSK9 vaccine study.

Dosing and Administration of Recombinant PCSK9 Protein

Administering recombinant PCSK9 protein is not an inhibitory strategy but is a crucial experimental tool to study the direct effects of PCSK9 on LDLR degradation and cholesterol metabolism.

Quantitative Data Summary

| Parameter | Single Injection | Continuous Infusion | Reference(s) |

| Mouse Strain | Wild-type, Pcsk9-/- | Wild-type, Pcsk9-/- | [8] |

| Dosage | 32 µg | 8, 16, 24, or 32 µ g/hour | [8] |

| Administration Route | Not specified, likely intravenous (i.v.) | Infusion pump | [8] |

| Duration | Single bolus | 3 hours | [8] |

| Key Finding | ~90% reduction in hepatic LDLR within 60 min | Dose-dependent reduction in hepatic LDLR | [8] |

Experimental Protocol: Continuous Infusion of Recombinant PCSK9

-

Animal Preparation:

-

Anesthetize the mouse according to IACUC-approved protocols.

-

Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein).

-

Connect the catheter to a programmable infusion pump.

-

-

Infusion:

-

Prepare a solution of recombinant human PCSK9 in a suitable sterile buffer.

-

Program the infusion pump to deliver the protein at the desired rate (e.g., 32 µ g/hour ) for the specified duration (e.g., 3 hours).[8]

-

Monitor the animal throughout the infusion period.

-

-

Sample Collection:

-

Collect blood samples at various time points to measure plasma PCSK9 and cholesterol levels.

-

At the end of the infusion, euthanize the mouse and harvest tissues (e.g., liver, adrenals) to analyze LDLR protein levels by immunoblot.[8]

-

References

- 1. Anti-PCSK9 monoclonal antibody attenuates high-fat diet and zymosan-induced vascular inflammation in C57BL/6 mice by modulating TLR2/NF-ƙB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biocytogen.com [biocytogen.com]

- 3. Dose-dependent effects of siRNA-mediated inhibition of SCAP on PCSK9, LDLR, and plasma lipids in mouse and rhesus monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. PCSK9 immunization using nanoliposomes: preventive efficacy against hypercholesterolemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of immunisation against PCSK9 in mice bearing melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma PCSK9 preferentially reduces liver LDL receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pcsk9-IN-19: A Small Molecule Inhibitor for Studying the PCSK9-LDLR Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[4][5][6] This reduction in LDLR levels leads to decreased clearance of LDL cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.[7] Inhibiting the interaction between PCSK9 and LDLR is a clinically validated strategy to lower LDL-C.[8][9][10][11] While monoclonal antibodies targeting PCSK9 have proven effective, there is significant interest in the development of orally bioavailable small molecule inhibitors.[8][12]

Pcsk9-IN-19 is a potent, cell-permeable small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the biology of the PCSK9-LDLR pathway and to screen for novel therapeutic agents.

Mechanism of Action

This compound directly binds to circulating PCSK9, preventing its association with the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[4][13] By blocking this interaction, this compound prevents the PCSK9-mediated internalization and subsequent degradation of the LDLR. This results in an increased number of LDLRs on the cell surface, leading to enhanced LDL-C uptake by hepatocytes and a reduction in circulating LDL-C levels.

References

- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. article.imrpress.com [article.imrpress.com]

- 3. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Collection - Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - Journal of Chemical Information and Modeling - Figshare [figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nottingham-repository.worktribe.com [nottingham-repository.worktribe.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Pcsk9-IN-19 in Atherosclerosis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of Pcsk9-IN-19, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), in the context of atherosclerosis research. The following sections detail the mechanism of action, provide structured data from representative studies, and offer detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound is an investigational small molecule designed to inhibit the activity of PCSK9. PCSK9 is a secreted serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels.[1][2][3] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[4] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating LDL-C.[4][5][6] By inhibiting the interaction between PCSK9 and the LDLR, this compound is hypothesized to increase the recycling of LDLRs to the cell surface, leading to enhanced clearance of LDL-C from the bloodstream and subsequently attenuating the progression of atherosclerosis.[7][8]

Beyond its role in lipid metabolism, PCSK9 has been implicated in promoting vascular inflammation, a key process in the development of atherosclerosis.[3][9][10] PCSK9 can activate pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway, in vascular cells, leading to the expression of adhesion molecules and cytokines that contribute to atherosclerotic plaque formation and instability.[10][11] this compound may therefore also exert anti-atherosclerotic effects through the modulation of these inflammatory pathways.

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical small molecule PCSK9 inhibitor, referred to here as this compound, based on typical findings for compounds in this class.

Table 1: In Vitro Efficacy of this compound